molecular formula C12H17Cl2N B1437303 1-Benzyl-4-chloropiperidine hydrochloride CAS No. 21937-57-5

1-Benzyl-4-chloropiperidine hydrochloride

Cat. No.: B1437303
CAS No.: 21937-57-5
M. Wt: 246.17 g/mol
InChI Key: OHKKMIMUBHLTNF-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloropiperidine hydrochloride is a piperidine derivative with the molecular formula C₁₂H₁₆ClN·HCl (base: C₁₂H₁₆ClN, MW 209.71 g/mol; hydrochloride salt MW ≈ 246.18 g/mol). It is characterized by a benzyl group at the 1-position and a chlorine substituent at the 4-position of the piperidine ring . Key identifiers include ChemSpider ID 2283324 and CAS RN 67848-71-7. The compound is commercially available (e.g., City Chemical LLC) and is primarily utilized in pharmaceutical research as a synthetic intermediate or structural motif in drug design .

Properties

IUPAC Name

1-benzyl-4-chloropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKKMIMUBHLTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176348
Record name 1-Benzyl-4-chloropiperidinium chloride
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Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21937-57-5
Record name Piperidine, 4-chloro-1-(phenylmethyl)-, hydrochloride (1:1)
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Record name 1-Benzyl-4-chloropiperidinium chloride
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Record name 1-Benzyl-4-chloropiperidinium chloride
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Record name 1-benzyl-4-chloropiperidinium chloride
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Preparation Methods

Alkylation of 4-piperidine derivatives with Benzyl Chloride

One common route involves the alkylation of 4-substituted piperidine derivatives with benzyl chloride under basic conditions.

Typical Procedure:

  • Starting material: 4-piperidine ethyl formate hydrochloride.
  • Reagents: Benzyl chloride, sodium bicarbonate as base.
  • Solvent: Dehydrated alcohol.
  • Conditions: Reflux for 3 hours.
  • Work-up: Cooling, filtration, washing with dehydrated alcohol, concentration, and extraction with toluene and water.
  • Yield: Approximately 93.8% (based on benzyl chloride).
  • Product: 1-benzyl-4-piperidine ethyl formate (pale yellow oily liquid).

This method was described with detailed NMR and mass spectrometry data confirming product identity.

Oxidation of 1-Benzyl-4-piperidinemethanol to Aldehyde (Related Intermediate)

Though this step is for preparing 1-benzyl-4-piperidinecarboxaldehyde, it is relevant as a precursor or side intermediate in synthetic routes.

  • Oxidation system: 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate, and sodium bromide.
  • Solvents: Dichloromethane preferred.
  • Temperature: 0–40°C, optimally 20–25°C.
  • Reaction time: 5–12 hours.
  • Yields: 80–96% with high purity (~99% HPLC).
  • Advantages: Mild conditions, high selectivity, minimal side reactions, suitable for industrial scale.

This method offers a gentle alternative to harsher oxidizing agents such as oxalyl chloride.

Benzylation of 4-Piperidone Hydrochloride

Another route to related intermediates involves benzylation of 4-piperidone hydrochloride:

  • Reactants: 4-piperidone monohydrate hydrochloride, potassium carbonate, benzyl bromide.
  • Solvent: Dry N,N-dimethylformamide (DMF).
  • Conditions: Stirring at room temperature for 0.5 h, then heating at 65°C for 14 h.
  • Work-up: Cooling, filtration, quenching with ice water, extraction with ethyl acetate, washing, drying, and crystallization.
  • Yield: Approximately 89.3%.
  • Product: 1-Benzyl-4-piperidone, a key intermediate for further transformations.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Purity (HPLC) Notes
Alkylation of 4-piperidine ethyl formate hydrochloride with benzyl chloride 4-piperidine ethyl formate hydrochloride Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3 h 93.8 98.7% High yield, straightforward
Reduction with aluminum-morpholine complex 1-benzyl-4-piperidine ethyl formate Aluminum-morpholine complex, 0°C, 2 h + 1 h 96.5 99% Controlled low temperature required
Oxidation of 1-benzyl-4-piperidinemethanol 1-benzyl-4-piperidinemethanol TEMPO, NaIO4, NaBr, CH2Cl2, 20–25°C, 5–12 h 80–96 ~99% Mild, selective, industrial scale
Benzylation of 4-piperidone hydrochloride 4-piperidone hydrochloride Benzyl bromide, K2CO3, DMF, 65°C, 14 h 89.3 Not specified Useful for related intermediate

Research Findings and Notes on Preparation

  • Selectivity and Mild Conditions : The TEMPO/NaIO4/NaBr oxidation system stands out for its mild reaction conditions, high selectivity, and high yield, avoiding over-oxidation and side reactions common with harsher oxidants.
  • Industrial Viability : The methods described, especially the oxidation and alkylation steps, are suitable for scale-up, with documented yields above 90% and high product purity.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, particularly in oxidation steps.
  • Purification : Organic layer washing, drying over anhydrous sodium sulfate, and vacuum distillation or crystallization are standard purification techniques.
  • Temperature Control : Low temperatures (0–25°C) are critical in reduction and oxidation steps to minimize side reactions.
  • Byproducts and Side Reactions : Use of sodium bicarbonate or potassium carbonate bases helps neutralize HCl formed during alkylation and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-chloropiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1-Benzyl-4-chloropiperidine hydrochloride has been primarily studied for its potential effects on the central nervous system. Key pharmacological applications include:

  • Dopamine Receptor Modulation : The compound has been shown to act as a monoamine releasing agent, selectively enhancing dopamine release over serotonin. It exhibits significant efficacy as a norepinephrine releaser, which is crucial for developing treatments for disorders like depression and ADHD .
  • Antipsychotic Potential : Research indicates that derivatives of 1-benzyl-4-chloropiperidine may serve as dopamine D4 receptor antagonists. These compounds are being investigated for their ability to mitigate symptoms of psychosis and prevent dyskinesias associated with Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions, typically starting from simpler piperidine derivatives. The following table summarizes methods of synthesis and notable derivatives:

Synthesis Method Description
Reaction with Toluene4-cyanopyridine reacts with toluene to form 4-benzylpyridine, which is subsequently hydrogenated .
Catalytic HydrogenationReduces the pyridine ring to yield the desired piperidine structure .
Derivative ExplorationCompounds such as RMI-10608 demonstrate potential in treating psychosis due to NMDA antagonist properties .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • D4 Receptor Antagonism : A study discovered several D4 receptor selective compounds derived from benzyloxypiperidine scaffolds, demonstrating improved stability and efficacy compared to existing treatments for Parkinson's disease .
  • Neuroprotective Effects : Research has indicated that certain analogs of 1-benzyl-4-chloropiperidine can protect against neurodegeneration in experimental models, suggesting potential therapeutic roles in neurodegenerative diseases .
  • Designer Drug Identification : The compound has also been encountered as a designer drug, leading to investigations into its recreational use and associated health risks, prompting discussions about regulation and safety measures in research settings .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloropiperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is crucial in understanding its effects in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 1-benzyl-4-chloropiperidine hydrochloride with analogous piperidine-based hydrochlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Identifiers/Applications
1-Benzyl-4-chloropiperidine HCl C₁₂H₁₆ClN·HCl ~246.18 1-Benzyl, 4-Cl CAS 67848-71-9; ChemSpider 2283324
1-Benzyl-3-carbomethoxy-4-piperidone HCl C₁₄H₁₈ClNO₃ 299.75 1-Benzyl, 3-COOMe, 4-ketone MFCD00012799; intermediate in drug synthesis
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl C₁₅H₂₀ClNO₃ 297.78 1-Benzyl, 3-COOEt, 4-ketone CAS 1454-53-1; synthetic intermediate
1-Benzyl-4-methylpiperidin-3-one HCl C₁₃H₁₈ClNO 259.75 1-Benzyl, 4-CH₃, 3-ketone CAS 1303968-15-1; high structural similarity
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 1-Benzyl, 4-NH₂, 1-COO(benzyl) Investigated for toxicity; lacks HCl salt

Key Observations :

  • Chlorine vs. Oxygenated Groups : The 4-chloro substituent in the target compound confers distinct electronic and steric properties compared to ketone (e.g., 4-piperidone derivatives) or ester groups (e.g., carbomethoxy derivatives). This impacts solubility, with hydrochloride salts generally exhibiting higher aqueous solubility than neutral bases .

Biological Activity

1-Benzyl-4-chloropiperidine hydrochloride (BCPH) is a chemical compound belonging to the piperidine family, characterized by its molecular formula C12H17ClNC_{12}H_{17}ClN and a molecular weight of approximately 246.17 g/mol. The compound features a piperidine ring substituted with a benzyl group and a chlorine atom at the 4-position, which influences its biological activity and potential applications in medicinal chemistry and pharmacology.

Pharmacological Studies

Research indicates that compounds similar to BCPH demonstrate significant interactions with dopamine receptors, particularly the D4 receptor. For instance, studies have shown that certain benzyloxypiperidine derivatives exhibit potent antagonistic effects on D4 receptors, which are implicated in various neurological disorders including Parkinson's disease . While BCPH itself has not been extensively studied in this context, its structural analogs highlight the potential for similar activities.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to its structural analogs:

CompoundBiological ActivityNotes
1-Benzyl-4-chloropiperidine Potential cannabinoid receptor ligandModulates neurotransmitter activity
D4 Receptor Antagonists Inhibits D4 receptor activityImportant for treating dyskinesia
1-Benzylpiperidine Varies; lacks chlorineDifferent reactivity and applications
4-Chloropiperidine Varies; lacks benzyl groupAffects binding properties

Study on Cannabinoid Receptor Ligands

In a recent study focusing on cannabinoid receptor ligands derived from piperidine scaffolds, researchers explored the interactions of various compounds with cannabinoid receptors. Although BCPH was not directly tested, related compounds demonstrated significant binding affinities and selectivity towards cannabinoid receptors, suggesting that BCPH could share similar properties.

Research on D4 Receptor Antagonists

Another notable investigation involved the development of novel D4 receptor antagonists based on benzyloxypiperidine scaffolds. These compounds exhibited improved stability and selectivity compared to previous generations of D4 antagonists. The findings underscore the potential for BCPH-derived ligands to contribute to advancements in treating conditions associated with D4 receptor dysregulation .

Q & A

Q. What synthetic routes are recommended for 1-Benzyl-4-chloropiperidine hydrochloride?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous compounds (e.g., 1-benzyl-4-piperidone derivatives) suggest common strategies. A plausible route involves:

Cyclization : Reacting 4-chlorobutyryl chloride with benzyl chloride in the presence of sodium cyanide to form a piperidine backbone (cyanidation/nitrile reduction/cyclization steps) .

Amine Functionalization : Introducing the chloropiperidine moiety via nucleophilic substitution or catalytic hydrogenation, followed by hydrochlorination to yield the final product.
Key considerations include solvent selection (e.g., dichloromethane for inert conditions) and base additives (e.g., triethylamine to neutralize HCl byproducts) .

Q. What purification methods ensure high-purity isolation of this compound?

  • Methodological Answer : Purification typically involves:
  • Recrystallization : Using solvents like ethanol or acetone to remove impurities based on solubility differences.
  • Chromatography : Employing silica gel column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) for complex mixtures .
    Post-purification, confirm purity via HPLC or NMR, referencing molar mass (calculated from molecular formula) and phase transition data (e.g., melting point consistency) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Adhere to OSHA and EN 149 standards:
  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and sealed goggles to prevent exposure .
  • First Aid : For skin contact, wash immediately with soap/water (≥15 minutes); for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dark environment (<25°C) away from oxidizers to avoid decomposition .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Contradictions (e.g., stability in acidic vs. basic media) require systematic validation:

Controlled Replication : Repeat experiments under identical conditions (pH, temperature) while documenting reagent sources and equipment calibration.

Advanced Characterization : Use FT-IR to track functional group changes or mass spectrometry to identify degradation byproducts .

Cross-Reference : Compare findings with structurally similar compounds (e.g., 4-(4-methoxyphenyl)sulfonylpiperidine hydrochloride) to infer reactivity patterns .
Note: Gaps in data (e.g., "No Data Available" for hazardous reactions in ) highlight the need for incremental testing under inert atmospheres .

Q. What analytical techniques optimize structural characterization in complex matrices?

  • Methodological Answer : For structural confirmation and impurity profiling:
  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify benzyl and piperidine ring signals. Compare with PubChem-deposited data for analogous hydrochlorides .
  • X-ray Crystallography : Resolve crystal structure discrepancies (e.g., bond angles in the piperidine ring) when purity exceeds 95% .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability by correlating decomposition temperatures with literature values (e.g., phase transitions at ~68°C for related compounds) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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